molecular formula C10H15NO2 B3039095 (2,6-Dimethoxybenzyl)methylamine CAS No. 958863-63-3

(2,6-Dimethoxybenzyl)methylamine

Cat. No.: B3039095
CAS No.: 958863-63-3
M. Wt: 181.23 g/mol
InChI Key: CXDBCUUFCOEENZ-UHFFFAOYSA-N
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Description

(2,6-Dimethoxybenzyl)methylamine is an organic compound with the molecular formula C₁₀H₁₅NO₂ It is a derivative of benzylamine, where the benzene ring is substituted with two methoxy groups at the 2 and 6 positions, and the amine group is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2,6-Dimethoxybenzyl)methylamine involves the reaction of 2,6-dimethoxybenzaldehyde with methylamine. The process typically includes the following steps :

    Formation of the Imine Intermediate: 2,6-Dimethoxybenzaldehyde is reacted with methylamine in ethanol to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a hydrogenation catalyst such as Raney nickel or Adams’ platinum catalyst under hydrogen gas. This reduction step converts the imine to the desired this compound.

    Purification: The product is purified by distillation under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxybenzyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with catalysts like Raney nickel or platinum.

    Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) can be used for nucleophilic substitutions.

Major Products

    Oxidation: 2,6-Dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

(2,6-Dimethoxybenzyl)methylamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Materials Science: It is used in the preparation of functional materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxybenzyl)methylamine involves its interaction with various molecular targets. The methoxy groups and the amine functionality allow it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethoxybenzyl)methylamine
  • (3,4-Dimethoxybenzyl)methylamine
  • (2,5-Dimethoxybenzyl)methylamine

Uniqueness

(2,6-Dimethoxybenzyl)methylamine is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other dimethoxybenzylamines.

Biological Activity

(2,6-Dimethoxybenzyl)methylamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₅NO₂
  • IUPAC Name : this compound
  • Structural Features : The compound features a benzene ring substituted at the 2 and 6 positions with methoxy groups, which significantly influences its reactivity and interaction with biological targets.

Synthesis

This compound can be synthesized through the following steps:

  • Formation of Imine : Reacting 2,6-dimethoxybenzaldehyde with methylamine in ethanol forms an imine intermediate.
  • Reduction : The imine is reduced using hydrogenation catalysts such as Raney nickel or Adams’ platinum catalyst.
  • Purification : The final product is purified by distillation under reduced pressure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The methoxy groups and the amine functionality facilitate:

  • Hydrogen Bonding : Enhances binding affinity to proteins and receptors.
  • Electrostatic Interactions : Influences the stability of ligand-receptor complexes.
  • Hydrophobic Interactions : Affects the overall bioavailability and distribution within biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

A study highlighted its selectivity as a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2), showing an IC50 value of 60 nM. This selectivity was markedly higher than that for GRK1 and GRK5, indicating potential therapeutic applications in conditions such as heart failure .

Case Studies

  • GRK Inhibition :
    • In a structure-based design study, this compound derivatives were tested for their inhibitory effects on GRK2. The introduction of additional methoxy groups improved selectivity significantly compared to other kinases .
  • Toxicological Assessments :
    • Toxicological studies have shown that high doses can lead to reversible histopathological changes in liver and kidney tissues in animal models. These findings underline the importance of dose management when considering therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

Compound NameIC50 (nM)Selectivity
This compound60High over GRK1/GRK5
(3,4-Dimethoxybenzyl)methylamineVariesModerate
(2,3-Dimethoxybenzyl)methylamineVariesLow

Properties

IUPAC Name

1-(2,6-dimethoxyphenyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-8-9(12-2)5-4-6-10(8)13-3/h4-6,11H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDBCUUFCOEENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274934
Record name 2,6-Dimethoxy-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958863-63-3
Record name 2,6-Dimethoxy-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958863-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxy-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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